molecular formula C5H9NO3S2 B14503290 N-(Sulfanylcarbonothioyl)-L-threonine CAS No. 63767-96-4

N-(Sulfanylcarbonothioyl)-L-threonine

Cat. No.: B14503290
CAS No.: 63767-96-4
M. Wt: 195.3 g/mol
InChI Key: SJKWEWOQJVBLEU-GBXIJSLDSA-N
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Description

N-(Sulfanylcarbonothioyl)-L-threonine is a modified amino acid derivative where the amino group of L-threonine is substituted with a sulfanylcarbonothioyl (-SC(=S)SH) group. This modification introduces a thiol-functionalized thiocarbamate moiety, which confers unique chemical reactivity, such as participation in redox reactions or disulfide bond formation.

Properties

CAS No.

63767-96-4

Molecular Formula

C5H9NO3S2

Molecular Weight

195.3 g/mol

IUPAC Name

(2S,3R)-2-(dithiocarboxyamino)-3-hydroxybutanoic acid

InChI

InChI=1S/C5H9NO3S2/c1-2(7)3(4(8)9)6-5(10)11/h2-3,7H,1H3,(H,8,9)(H2,6,10,11)/t2-,3+/m1/s1

InChI Key

SJKWEWOQJVBLEU-GBXIJSLDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=S)S)O

Canonical SMILES

CC(C(C(=O)O)NC(=S)S)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Sulfanylcarbonothioyl)-L-threonine typically involves the reaction of L-threonine with a sulfanylcarbonothioylating agent under controlled conditions. One common method includes the use of thiocarbonyl diimidazole as the sulfanylcarbonothioylating agent, which reacts with the amino group of L-threonine to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Sulfanylcarbonothioyl)-L-threonine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonothioyl group can be reduced to form thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted threonine derivatives.

Scientific Research Applications

N-(Sulfanylcarbonothioyl)-L-threonine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(Sulfanylcarbonothioyl)-L-threonine involves its interaction with specific molecular targets. The sulfanylcarbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N-(Sulfanylcarbonothioyl)-L-threonine with analogous threonine derivatives:

Compound Substituent Group Key Properties Applications
This compound -SC(=S)SH (thiocarbamate + thiol) High reactivity (thiol oxidation, nucleophilic), moderate solubility in polar solvents Potential antioxidant, prodrug design
O-Phosphono-N-(5-sulfanylpentanoyl)-L-threonine (TPZ) -OPO₃H₂ (phosphono) + pentanoyl-SH Acidic phosphono group enhances aqueous solubility; thiol enables metal binding Enzyme cofactors, metalloprotein engineering
N-Acetyl-L-threonine -COCH₃ (acetyl) Enhanced stability against proteolysis, reduced polarity Peptide synthesis, metabolic studies
N-Fmoc-N-methyl-L-threonine -Fmoc (fluorenylmethyloxycarbonyl) + -CH₃ Bulky Fmoc group aids solid-phase peptide synthesis; methyl group alters steric effects Peptide/protein engineering
L-β-Phenylserine -C₆H₅ (phenyl) + -OH (β-hydroxy) Chiral β-hydroxy-α-amino acid; high stereoselectivity Pharmaceutical intermediates (e.g., L-DOPS)

Reactivity and Stability

  • This compound: The thiol group is prone to oxidation, forming disulfide bridges, while the thiocarbamate moiety can act as a leaving group in nucleophilic substitutions. This contrasts with N-acetyl-L-threonine, which is stable under physiological conditions due to its non-reactive acetyl group .
  • TPZ (): The phosphono group increases hydrophilicity, making it suitable for aqueous enzymatic reactions, whereas the sulfanylcarbonothioyl group in the target compound may favor organic-phase reactions .

Pharmaceutical and Industrial Relevance

  • The sulfanylcarbonothioyl group in the target compound could serve as a prodrug moiety for controlled thiol release.
  • Peptide Synthesis: N-Acetyl and N-Fmoc derivatives are widely used to protect threonine during solid-phase synthesis, whereas the sulfanylcarbonothioyl group might enable site-specific conjugation (e.g., PEGylation) .

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